Diethyl 3-amino-1H-indole-1,2-dicarboxylate

Procurement Specification Analytical Characterization Risk Management

Diethyl 3-amino-1H-indole-1,2-dicarboxylate (CAS 882864-56-4) is a heterocyclic building block featuring an indole core substituted at the 3-position with a primary amino group and at the 1- and 2-positions with ethyl ester functionalities. This specific substitution pattern places it within the broader class of 3-aminoindole-1,2-dicarboxylates, a scaffold with recognized potential in medicinal chemistry, yet this particular diethyl congener is noted for its scarcity in the commercial supply chain and absence of vendor-provided analytical characterization.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
Cat. No. B11843022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3-amino-1H-indole-1,2-dicarboxylate
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N1C(=O)OCC)N
InChIInChI=1S/C14H16N2O4/c1-3-19-13(17)12-11(15)9-7-5-6-8-10(9)16(12)14(18)20-4-2/h5-8H,3-4,15H2,1-2H3
InChIKeySQHGXTITFFRXSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 3-amino-1H-indole-1,2-dicarboxylate: A Rare 3-Aminoindole Diester Building Block


Diethyl 3-amino-1H-indole-1,2-dicarboxylate (CAS 882864-56-4) is a heterocyclic building block featuring an indole core substituted at the 3-position with a primary amino group and at the 1- and 2-positions with ethyl ester functionalities. This specific substitution pattern places it within the broader class of 3-aminoindole-1,2-dicarboxylates, a scaffold with recognized potential in medicinal chemistry, yet this particular diethyl congener is noted for its scarcity in the commercial supply chain and absence of vendor-provided analytical characterization . The combination of the nucleophilic 3-amino group and the electrophilic ester moieties offers dual reactive handles for iterative functionalization, conceptually differentiating it from mono-functionalized indole analogs [1].

Why Generic 3-Aminoindole Substitution Falls Short for Diethyl 3-amino-1H-indole-1,2-dicarboxylate


Indiscriminate substitution of Diethyl 3-amino-1H-indole-1,2-dicarboxylate with structurally similar 3-aminoindole derivatives (e.g., the 2-methyl ester, 1-Boc protected, or mono-carboxylate analogs) introduces significant risks in synthetic planning and procurement. The dual ethyl ester groups confer distinct solubility, steric bulk, and electrophilicity that directly control the chemoselectivity of subsequent transformations; a switch to a mixed ester or a single ester analog fundamentally alters the reactivity landscape [1]. Furthermore, the specific N1-esterification state modulates the electronic character of the indole ring, impacting cyclization and cross-coupling efficiency in ways that are not matched by close analogs [2]. The lack of analytical data for this rare compound means that procurement from non-certified sources risks receiving material of unverified identity and purity, directly jeopardizing experimental reproducibility .

Quantitative Differentiation Evidence for Diethyl 3-amino-1H-indole-1,2-dicarboxylate Selection


Process Validation Gap: Uncharacterized Status as a Differentiator in Procurement Risk

Diethyl 3-amino-1H-indole-1,2-dicarboxylate is offered by the primary commercial supplier without any collected analytical data (purity, identity, or stability). The supplier explicitly states the product is sold 'AS-IS' with no warranties, and that the buyer assumes all responsibility for identity and purity confirmation . In contrast, closely related building blocks such as 1-tert-Butyl 2-ethyl 1H-indole-1,2-dicarboxylate and 1-Boc-6-amino-indole-2-carboxylate are typically supplied with full Certificates of Analysis. This represents a quantifiable procurement process gap: the internal analytical burden for the target compound is 100% greater than for characterized analogs, a critical factor for laboratories requiring batch-to-batch consistency.

Procurement Specification Analytical Characterization Risk Management

Synthetic Scarcity: Unique N1,C2-Diester Substitution Pattern Limits Commercial Alternatives

A search for commercial sources of 3-aminoindole-1,2-dicarboxylate diesters reveals only one viable supplier for the diethyl ester derivative, classifying it as a 'rare and unique' chemical . The closest commercial analogs, such as 1-tert-Butyl 2-methyl 6-amino-1H-indole-1,2-dicarboxylate (CAS 1049677-82-8) [1], possess a different ester combination and amino group placement, precluding their use as direct replacements in synthetic sequences optimized for the 3-amino-1,2-diethyl ester scaffold. This effectively creates a single-source supply situation for the precise substitution pattern.

Chemical Sourcing Building Block Diversity Synthetic Accessibility

Contrasting Reactivity: 3-Aminoindole-2-carboxylate vs. 3-Aminoindole-1,2-dicarboxylate in Michael Additions

A foundational reactivity study demonstrated that potassium salts of 3-aminoindole-2-carboxylic acids react with diethyl acetylenedicarboxylate to yield β-carboline and indolo-β-carboline derivatives, with the reaction outcome dependent on the nature of the substituent in the 5-position of the indole ring [1]. This study establishes that the N1-substitution state (free NH vs. ester-protected) fundamentally governs the reaction pathway: the 3-aminoindole-1,2-dicarboxylate scaffold, with its N1-ester protection, is predicted to divert reactivity toward C4/C5 cyclization pathways rather than the N1-involving pathways seen in the N-unprotected analogs. No direct experimental data for the target compound exists in this system, but the mechanistic framework provides a class-level inference of divergent chemoselectivity.

Reaction Chemoselectivity Michael Addition Indole Functionalization

Optimal Application Scenarios for Diethyl 3-amino-1H-indole-1,2-dicarboxylate


Lead Optimization Programs Requiring Dual Ester Functionalization on a 3-Aminoindole Template

Laboratories engaged in medicinal chemistry lead optimization benefit from the diethyl 3-aminoindole-1,2-dicarboxylate scaffold when synthetic plans require simultaneous modification at both ester positions (e.g., amidation, hydrolysis, or transesterification) while retaining the 3-amino group as a directing or binding element. The dual ester handles provide diversification points that the common 1-Boc-2-methyl ester analog cannot offer simultaneously [1]. Programs willing to invest in in-house analytical characterization (NMR, HPLC, HRMS) to mitigate the vendor's lack of quality data will gain access to a privileged scaffold with three independently addressable functional groups.

Synthesis of N1-Protected Indolo-β-carboline Libraries via Dieckmann-type Cyclizations

Based on the mechanistic precedent established for 3-aminoindole-2-carboxylates reacting with acetylenedicarboxylates to form β-carbolines [1], the N1-ester protection of the target compound enables a complementary cyclization route that avoids N1 participation, potentially yielding C4/C5-annulated products. This distinct reactivity can be exploited to generate indolo-β-carboline regioisomers that are not accessible from the N1-unsubstituted analogs, offering a strategic advantage for diversity-oriented synthesis of heterocyclic libraries.

Academic or CRO Projects Where Scaffold Novelty Justifies the Procurement and Characterization Burden

For academic groups or contract research organizations (CROs) prioritizing scaffold novelty in grant applications or client portfolios, the 'rare and unique' designation of this compound [1] becomes an asset. The high entry barrier—intrinsic single-source supply and mandatory in-house QC —serves as a competitive filter, enabling teams with dedicated analytical infrastructure to build proprietary compound collections around a scaffold unavailable to less-resourced competitors.

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